molecular formula C14H10ClN3S2 B123884 Lanoconazole CAS No. 153222-93-6

Lanoconazole

Cat. No. B123884
M. Wt: 319.8 g/mol
InChI Key: ZRTQSJFIDWNVJW-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanoconazole is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used to treat various fungal infections of the skin, including athlete's foot, ringworm, and jock itch. Lanoconazole has gained significant attention in the scientific community due to its potent antifungal activity and low toxicity levels.

Scientific Research Applications

Anti-inflammatory Properties

Lanoconazole (LCZ) demonstrates notable anti-inflammatory effects. It effectively reduces skin inflammation in various models, indicating potential benefits beyond its antifungal capabilities. These findings suggest that LCZ may offer therapeutic advantages in the treatment of dermatomycoses through its anti-inflammatory action (Nakamura et al., 2019); (Uratsuji et al., 2015).

Pharmacokinetics in Human Skin

A study on the pharmacokinetics of LCZ in human skin revealed that its accumulation in the stratum corneum reaches a steady state after daily application, with a half-life of approximately 11 hours after discontinuing application. This provides valuable insights into the drug's behavior in human skin, which is crucial for optimizing its therapeutic use (Imai et al., 2022).

Antifungal Efficacy

LCZ exhibits potent antifungal activity against a range of dermatophytes, making it a promising candidate for treating dermatophyte infections. Comparative studies have shown that it is effective against various fungal species and in different models of fungal infection (Rezaei‐Matehkolaei et al., 2018); (Ghannoum et al., 2009).

Applications in Combination Therapy

Studies have explored the use of LCZ in combination therapies, indicating its potential for enhanced efficacy and broader applications in treating fungal infections. These findings open avenues for novel therapeutic strategies incorporating LCZ (Shokoohi et al., 2017).

Novel Formulations and Delivery Systems

Recent research has focused on developing new formulations of LCZ, such as emulsions, to improve its solubility and enhance its therapeutic efficacy. These novel delivery systems could significantly improve LCZ's clinical effectiveness, particularly in skin applications (Hiranphinyophat et al., 2021).

Inhibition of Cryptococcus Neoformans in Immunocompromised Mice

LCZ has shown effectiveness in inhibiting the growth of Cryptococcus neoformans, particularly in mice models of immunosuppression. This suggests its potential use in treating fungal infections in immunocompromised patients, including those with AIDS (Furukawa et al., 2000).

Chemical Synthesis

Research into the chemical synthesis of LCZ aims to improve its industrial preparation, potentially reducing production costs and enhancing its availability for therapeutic use (Li Chu-jun, 2006).

properties

IUPAC Name

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQSJFIDWNVJW-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanoconazole

CAS RN

101530-10-3, 126509-69-1
Record name Lanoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101530-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanoconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LANOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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